molecular formula C7H4ClF4NO B6223267 2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine CAS No. 2763755-78-6

2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine

Cat. No.: B6223267
CAS No.: 2763755-78-6
M. Wt: 229.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group and a tetrafluoroethoxy group attached to the pyridine ring. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with 1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to improve the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substituted pyridines
  • Pyridine N-oxides
  • Piperidine derivatives

Scientific Research Applications

2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and tetrafluoroethoxy groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 2-chloro-3-(trifluoromethyl)pyridine
  • 2,3-dichloro-5-(trifluoromethyl)pyridine
  • 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

Comparison: Compared to similar compounds, 2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine is unique due to the presence of both chloro and tetrafluoroethoxy groups, which enhance its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .

Properties

CAS No.

2763755-78-6

Molecular Formula

C7H4ClF4NO

Molecular Weight

229.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.